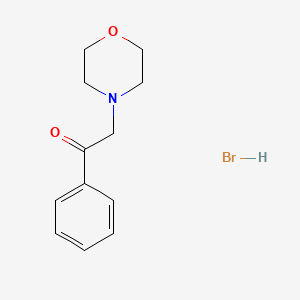
3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that the compound may act by inhibiting specific enzymes or receptors involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has biochemical and physiological effects in vitro. One study found that the compound inhibited the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that the compound had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its potential as a specific inhibitor of certain enzymes or receptors. However, a limitation is that the compound may have off-target effects or toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for cancer or inflammation. Another direction is to study its mechanism of action in more detail to identify specific targets for inhibition. Additionally, the compound could be modified to improve its potency or reduce toxicity.
Synthesemethoden
The synthesis of 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been reported in several studies. One method involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with hydrazine hydrate to form 4-isopropoxy-3-methoxybenzaldehyde hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. The ester is then converted to the carbohydrazide using hydrazine hydrate and acetic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential applications in scientific research. One study investigated its ability to inhibit the growth of cancer cells in vitro. Another study looked at its potential as an anti-inflammatory agent. The compound has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-8(2)21-12-5-4-9(6-13(12)20-3)10-7-11(18-17-10)14(19)16-15/h4-8H,15H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEGVCVUSWXQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5051081.png)

![1-methoxy-2-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5051089.png)
![1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5051095.png)
![4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5051098.png)




![2-(2,3-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5051135.png)
![1-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051139.png)
![1-{[1-({6-[isobutyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5051143.png)